Cas no 518057-73-3 (5-Amino-2-fluorobenzyl bromide)

5-Amino-2-fluorobenzyl bromide 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-fluorobenzyl bromide
- 3-(bromomethyl)-4-fluoroaniline
- 3-(bromomethyl)-4-fluorophenylamine
- SBB093220
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- インチ: 1S/C7H7BrFN/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4,10H2
- InChIKey: QXHIYBUKUIBLAA-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=CC=C(C=1)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 1.9
5-Amino-2-fluorobenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A898893-100mg |
5-Amino-2-fluorobenzyl bromide |
518057-73-3 | 100mg |
$ 275.00 | 2022-06-07 | ||
TRC | A898893-50mg |
5-Amino-2-fluorobenzyl bromide |
518057-73-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-7094769-0.5g |
3-(bromomethyl)-4-fluoroaniline |
518057-73-3 | 0.5g |
$1357.0 | 2023-07-07 | ||
Enamine | EN300-7094769-1.0g |
3-(bromomethyl)-4-fluoroaniline |
518057-73-3 | 1.0g |
$1414.0 | 2023-07-07 | ||
Enamine | EN300-7094769-2.5g |
3-(bromomethyl)-4-fluoroaniline |
518057-73-3 | 2.5g |
$2771.0 | 2023-07-07 | ||
Enamine | EN300-7094769-10.0g |
3-(bromomethyl)-4-fluoroaniline |
518057-73-3 | 10.0g |
$6082.0 | 2023-07-07 | ||
TRC | A898893-10mg |
5-Amino-2-fluorobenzyl bromide |
518057-73-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-7094769-0.1g |
3-(bromomethyl)-4-fluoroaniline |
518057-73-3 | 0.1g |
$1244.0 | 2023-07-07 | ||
Enamine | EN300-7094769-0.05g |
3-(bromomethyl)-4-fluoroaniline |
518057-73-3 | 0.05g |
$1188.0 | 2023-07-07 | ||
Enamine | EN300-7094769-0.25g |
3-(bromomethyl)-4-fluoroaniline |
518057-73-3 | 0.25g |
$1300.0 | 2023-07-07 |
5-Amino-2-fluorobenzyl bromide 関連文献
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
5-Amino-2-fluorobenzyl bromideに関する追加情報
5-Amino-2-fluorobenzyl bromide (CAS No. 518057-73-3)
5-Amino-2-fluorobenzyl bromide, also known by its CAS number 518057-73-3, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is a derivative of benzyl bromide, featuring an amino group at the 5-position and a fluorine atom at the 2-position of the benzene ring. The presence of these substituents imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
The structure of 5-Amino-2-fluorobenzyl bromide consists of a benzene ring with three key substituents: an amino group (-NH₂), a fluorine atom (-F), and a benzyl bromide group (-CH₂Br). The amino group at the 5-position introduces nucleophilic characteristics, while the fluorine atom at the 2-position enhances the compound's reactivity due to its electron-withdrawing nature. This combination makes it an ideal substrate for various nucleophilic substitution reactions, such as SNAr (nucleophilic aromatic substitution) and alkylation reactions.
Recent studies have highlighted the potential of 5-Amino-2-fluorobenzyl bromide in drug discovery. Researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against tyrosine kinases, which are key enzymes involved in cancer progression.
In agrochemical research, 5-Amino-2-fluorobenzyl bromide has been employed as a building block for developing novel pesticides and herbicides. Its ability to undergo multiple reaction pathways allows for the creation of compounds with enhanced efficacy and reduced environmental impact. A notable example is its use in synthesizing fluoroquinolone-based antibiotics, which have shown improved bioavailability and reduced resistance profiles compared to traditional analogs.
The synthesis of 5-Amino-2-fluorobenzyl bromide typically involves multi-step processes, often starting from aniline derivatives. One common approach involves the introduction of the fluorine atom via electrophilic substitution followed by alkylation to introduce the benzyl bromide group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
In terms of applications beyond traditional organic synthesis, 5-Amino-2-fluorobenzyl bromide has found utility in materials science. Its use as a precursor for functional polymers has been explored, particularly in the development of stimuli-responsive materials. For example, researchers have utilized this compound to create polymer networks that exhibit pH-responsive behavior, opening new avenues for drug delivery systems and smart materials.
The chemical stability of 5-Amino-2-fluorobenzyl bromide is influenced by its substituents. The amino group provides some degree of protection against oxidative degradation, while the fluorine atom enhances thermal stability. However, care must be taken during storage to avoid exposure to moisture and light, which can lead to hydrolysis or discoloration.
In conclusion, 5-Amino-2-fluorobenzyl bromide, with its unique chemical structure and diverse reactivity, continues to play a pivotal role in modern organic chemistry. Its applications span across multiple disciplines, driven by ongoing research that unlocks new potential uses. As advancements in synthetic methodologies and materials science continue to evolve, this compound is poised to remain a cornerstone in chemical innovation.
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